2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a butanamide moiety, and a thiadiazole ring substituted with a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid.
Other Heterocycles: Compounds like thiazoles and oxazoles, which also contain sulfur and nitrogen atoms in their rings.
Uniqueness
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of both an ethyl group and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-9(6-2)11(16)13-12-15-14-10(17-12)7-8(3)4/h8-9H,5-7H2,1-4H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUJAYPZOFMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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